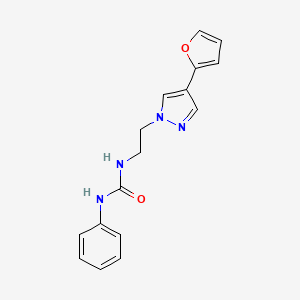

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

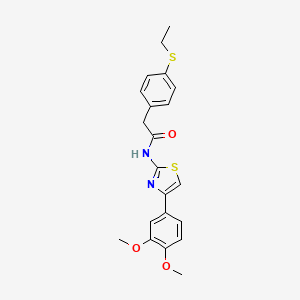

The compound “1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a phenylurea moiety . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Phenylurea is an organic compound that consists of a phenyl group attached to a urea.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and pyrazole rings, along with the phenylurea moiety, would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. The furan ring, for example, is aromatic and might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the furan ring might contribute to its aromaticity and potentially its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research demonstrates that compounds with a furan-2-yl pyrazole moiety exhibit significant antimicrobial activity. For instance, derivatives synthesized and characterized for their biological activities against various gram-negative and gram-positive bacteria, as well as fungi, indicate a dependency on the Schiff base moiety for antimicrobial effectiveness. These studies highlight the potential of such compounds in developing new antimicrobial agents, particularly noting their absence of cytotoxic activity in evaluated assays (Hamed et al., 2020).

Antibacterial Activity

Further investigations into the antibacterial properties of furan-2-yl-containing compounds reveal their efficacy against a spectrum of bacterial strains. Novel pyrazoline derivatives synthesized for this purpose showed promising antibacterial activities comparable to standard antibiotics, underscoring their potential in antibacterial treatment strategies (Rani et al., 2015).

Potential Pharmacological Benefits

Explorations into the broader pharmacological potential of furan-2-yl pyrazole derivatives have uncovered their capabilities beyond antimicrobial actions. For example, some compounds demonstrate significant anti-inflammatory and analgesic properties, suggesting a versatile therapeutic profile that could contribute to the development of new pharmacological treatments (Kumaraswamy et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(19-14-5-2-1-3-6-14)17-8-9-20-12-13(11-18-20)15-7-4-10-22-15/h1-7,10-12H,8-9H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHAAUWFWJGHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)

![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)

![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2692434.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2692442.png)

![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2692445.png)

![Ethyl 6-ethyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692446.png)